molecular formula C24H27N3O4 B264743 N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B264743
M. Wt: 421.5 g/mol
InChI Key: XZCLTGDQNYHRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as CMPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CMPO is a chelating agent that has been extensively studied for its ability to extract radioactive elements from nuclear waste and other radioactive materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the formation of stable complexes with metal ions. N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has a high affinity for actinides and lanthanides, which allows it to extract these elements from nuclear waste. The stability of the N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide-metal ion complex is dependent on the pH of the solution and the concentration of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the potential health effects of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide exposure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments is its ability to selectively extract actinides and lanthanides from nuclear waste. This allows for the isolation of these elements for further analysis. However, the use of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide can be limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One area of research is the development of new derivatives of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with enhanced properties for the extraction of metal ions. Another area of research is the investigation of the potential health effects of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide exposure. Additionally, the use of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in the production of radiopharmaceuticals for medical imaging and therapy is an area of active research.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 2-methoxyphenol with cyclohexyl isocyanate to form N-cyclohexyl-2-methoxyphenylcarbamate. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid to obtain N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The synthesis process can be modified to produce different derivatives of N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with varying properties.

Scientific Research Applications

N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied extensively for its potential applications in the field of nuclear waste management. It has been shown to be an effective chelating agent for the extraction of actinides and lanthanides from nuclear waste. N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is also used in the production of radiopharmaceuticals for medical imaging and therapy.

properties

Product Name

N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-cyclohexyl-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

InChI

InChI=1S/C24H27N3O4/c1-29-20-14-8-9-15-21(20)30-17-23(28)27(19-12-6-3-7-13-19)16-22-25-24(26-31-22)18-10-4-2-5-11-18/h2,4-5,8-11,14-15,19H,3,6-7,12-13,16-17H2,1H3

InChI Key

XZCLTGDQNYHRBC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=NC(=NO2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

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